molecular formula C7H11NO4 B1236031 (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid CAS No. 39026-63-6

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

Cat. No. B1236031
CAS RN: 39026-63-6
M. Wt: 173.17 g/mol
InChI Key: YFYNOWXBIBKGHB-FFWSUHOLSA-N
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Description

“(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” is a chiral compound . The stereochemical configuration of this compound can be determined using the Cahn-Ingold-Prelog (CIP) rules . The compound has two chiral centers, which are the carbon atoms connected to the amino and carboxylic acid groups .


Molecular Structure Analysis

The molecular structure of “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” can be determined by its stereochemical configuration . The compound has two chiral centers, which are the carbon atoms connected to the amino and carboxylic acid groups . The configuration of these chiral centers determines the overall 3D structure of the molecule .

Scientific Research Applications

Enantiodivergent Synthesis of Benzoquinolizidinones

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid: serves as a starting point for the synthesis of benzoquinolizidinones, which are important structural motifs found in various alkaloids. These compounds have significant biological activities, such as anti-amoebic properties and tumor growth inhibition .

Insecticide Discovery and Development

This compound is used as a benchmark in the development of new insecticides. Its specific stereoisomer, 1S,3S,αR-Deltamethrin , is a potent insecticide against a variety of insects. Researchers use it to compare the efficacy of new insecticide candidates, aiding in the creation of more effective pest control solutions.

Insecticidal Resistance Studies

The compound’s isomer 1S,3S,αR-Deltamethrin is instrumental in studying insecticidal resistance. Understanding how insects develop resistance to this specific isomer helps in strategizing the management of resistance and maintaining the effectiveness of pyrethroid insecticides.

Mode of Action Studies

1S,3S,αR-Deltamethrin: is also valuable for studying the interactions between insecticides and insect sodium channels. This research is crucial for understanding the fundamental mechanisms of insecticide action and for developing new insecticides with novel modes of action.

Neurophysiology Research

The compound is utilized in neurophysiology studies to understand the effects of insecticides on insect nervous systems. By examining how 1S,3S,αR-Deltamethrin affects sodium channels, researchers gain insights into nerve impulse transmission and its disruption.

Synthetic Chemistry

In synthetic chemistry, (1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid is used for the enantiodivergent synthesis of complex molecules. It’s a key intermediate in creating diverse synthetic pathways for various chemical syntheses .

Future Directions

The future directions for research on “(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid” could involve further exploration of its synthesis, reactions, and potential applications. A related compound, “(1S,3S)-3-amino-4-(perfluoropropan-2-ylidene)cyclopentane-1-carboxylic acid hydrochloride”, has been studied as a potent inhibitor of ornithine aminotransferase , suggesting potential biomedical applications for similar compounds.

properties

IUPAC Name

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYNOWXBIBKGHB-FFWSUHOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@H]1C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S)-1-aminocyclopentane-1,3-dicarboxylic acid

CAS RN

477331-06-9
Record name (�±)-1-Amino-cis-cyclopentane-1,3-dicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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